molecular formula C17H20BrN3O B2545307 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380068-57-3

5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine

カタログ番号 B2545307
CAS番号: 2380068-57-3
分子量: 362.271
InChIキー: QXJFXTUBIUOFHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In

作用機序

5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and inhibiting downstream signaling pathways. The dopamine D3 receptor is involved in the regulation of reward and motivation pathways in the brain, and its dysregulation has been implicated in addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been shown to have potent and selective binding affinity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. It has been shown to inhibit the effects of dopamine on reward and motivation pathways in the brain, and has been shown to reduce drug-seeking behavior in animal models of addiction. 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons in the substantia nigra.

実験室実験の利点と制限

5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has several advantages for lab experiments, including its potent and selective binding affinity for the dopamine D3 receptor, its ability to inhibit the effects of dopamine on reward and motivation pathways in the brain, and its potential therapeutic applications in neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and its limited availability.

将来の方向性

There are several future directions for the study of 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine, including its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, the development of new and more selective dopamine D3 receptor antagonists may lead to improved therapeutic outcomes for these disorders.

合成法

The synthesis of 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves several steps, including the reaction of 5-bromo-2-chloropyrimidine with 1-(4-methylbenzyl)piperidin-4-ol in the presence of a base, followed by the oxidation of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been studied for its potential use in the treatment of addiction, particularly cocaine addiction, as well as for its potential use in the treatment of schizophrenia and Parkinson's disease.

特性

IUPAC Name

5-bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-13-2-4-14(5-3-13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJFXTUBIUOFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。